N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a benzothiophene moiety linked to a substituted imidazole core. This compound is structurally characterized by:
- A 1-benzothiophen-3-yl group (a sulfur-containing aromatic heterocycle).
- A propan-2-yl linker connecting the benzothiophene to the imidazole-sulfonamide moiety.
- A 1-methyl-1H-imidazole-4-sulfonamide group, which introduces sulfonamide functionality and a methylated nitrogen for enhanced stability and bioavailability.
Sulfonamides are pharmacologically significant due to their roles as enzyme inhibitors (e.g., carbonic anhydrase, kinase inhibitors) and antimicrobial agents. The benzothiophene group may contribute to enhanced lipophilicity and binding affinity to hydrophobic enzyme pockets .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-11(17-22(19,20)15-8-18(2)10-16-15)7-12-9-21-14-6-4-3-5-13(12)14/h3-6,8-11,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIQTLPRNAAGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=CN(C=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiophene intermediate. This can be achieved through the cyclization of 2-mercaptobenzoic acid with acetic anhydride. The resulting benzothiophene is then subjected to Friedel-Crafts alkylation using propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the propyl group.
The next step involves the formation of the imidazole ring This can be accomplished by reacting the alkylated benzothiophene with glyoxal and ammonia under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and imidazole formation steps, as well as the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety may facilitate binding to hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with active site residues. This compound may modulate the activity of its targets by inhibiting enzyme activity or altering receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activity. Below is a detailed analysis using data from synthesized analogs in the provided evidence:
Table 1: Structural Comparison of Key Analogs
Key Comparative Insights
Core Scaffold Differences: The target compound utilizes an imidazole-sulfonamide scaffold, distinct from the benzamide () and benzimidazole-triazole-thiazole hybrids (). Benzamide analogs () lack sulfur-based heterocycles but incorporate hydroxy and alkoxy groups (e.g., methoxy, ethoxy), which may improve solubility but reduce metabolic stability compared to the benzothiophene in the target .
Substituent Effects :
- The benzothiophene group in the target confers aromaticity and sulfur-mediated hydrophobic interactions, contrasting with the 4-bromophenyl and 4-methoxyphenyl groups in and , respectively. Bromine in 9c enhances steric bulk and halogen bonding, while methoxy groups in prioritize polar interactions .
- The methylimidazole in the target likely reduces steric hindrance compared to bulkier triazole and thiazole groups in analogs.
Synthetic Methodology :
- The target’s synthesis likely involves sulfonylation of imidazole precursors, whereas compounds employ click chemistry (triazole formation) and amide coupling under catalytic conditions (e.g., Cu(I)) .
Spectroscopic and Physicochemical Data :
- IR/NMR : The target’s sulfonamide group would show characteristic S=O stretches (~1350–1150 cm⁻¹), contrasting with the C=O stretches (~1650 cm⁻¹) of benzamide analogs .
- Melting Points : compounds exhibit higher melting points (e.g., 9c: 248–250°C) due to rigid triazole-thiazole cores, whereas the target’s flexible propan-2-yl linker may lower its melting point .
Biological Activity :
- While the target’s activity is unconfirmed, docking studies of analogs (e.g., 9c binding to α-glucosidase) suggest sulfonamide and benzothiophene derivatives may target enzymes with hydrophobic active sites .
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.4 g/mol. Its structure features a benzothiophene moiety linked to an imidazole sulfonamide, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₂S₂ |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2097930-30-6 |
Mechanisms of Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including the modulation of apoptosis and cell cycle arrest mechanisms. Its structural features allow it to interact with specific cellular targets involved in oncogenesis.
Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases. Studies have shown that it can reduce the production of pro-inflammatory cytokines.
Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting potential applications in treating infections.
Case Studies and Research Findings
Recent studies have focused on the pharmacological evaluation of this compound:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, with IC50 values suggesting potent activity against breast and colon cancer cells.
- Mechanistic Insights : Another research effort explored the compound's interaction with key signaling pathways involved in cancer progression. It was found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
- Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[1-(benzothiophen)] derivatives | Anticancer, anti-inflammatory | Similar benzothiophene core |
| Imidazole-based compounds | Antimicrobial | Diverse functional groups |
| Sulfonamide derivatives | Anti-inflammatory | Established clinical use |
Q & A
Q. What are the optimal synthetic routes for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-methyl-1H-imidazole-4-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Functionalization of the benzothiophene core via alkylation or propargylation to introduce the propan-2-yl side chain.
- Step 2 : Sulfonylation of the imidazole ring using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, DMF) with base catalysts like triethylamine .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC.
Key challenges include regioselectivity in sulfonamide formation and avoiding side reactions with the benzothiophene moiety.
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and purity (e.g., benzothiophene protons at δ 7.2–7.8 ppm, imidazole protons at δ 6.9–7.3 ppm) .
- Infrared Spectroscopy (IR) : Confirm sulfonamide S=O stretches (~1350 cm) and benzothiophene C-S bonds (~700 cm) .
- Elemental Analysis : Validate C, H, N, S percentages with ≤0.3% deviation from theoretical values .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritants (e.g., sulfonating agents) .
- Emergency Measures : Immediate rinsing for spills and consultation with a physician if exposed .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or purity data during synthesis?
- Controlled Replicates : Conduct triplicate reactions under identical conditions to assess reproducibility.
- Advanced Chromatography : Use HPLC or UPLC to detect trace impurities (<0.1%) that may skew elemental analysis .
- Mechanistic Studies : Employ isotopic labeling (e.g., -imidazole) to track reaction pathways and identify side products .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding poses with receptors (e.g., enzymes with sulfonamide-binding pockets). Docking scores (ΔG ≤ -8 kcal/mol) indicate strong affinity .
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to validate binding modes .
Q. How to design structure-activity relationship (SAR) studies for this sulfonamide derivative?
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Catalyst Optimization : Use chiral catalysts (e.g., BINAP-metal complexes) to preserve enantiomeric excess (>95%) during alkylation steps .
- Process Control : Monitor reaction temperature and agitation rates to prevent racemization in polar solvents (e.g., THF, acetonitrile) .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or NMR shifts may stem from polymorphic forms or residual solvents. Use X-ray crystallography for definitive structural validation .
- Separation Technologies : Membrane filtration or centrifugal partitioning chromatography can isolate isomers or byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
